1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene

Description

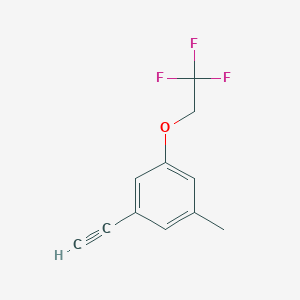

1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene (CAS: 2804121-59-1) is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct functional groups: an ethynyl (-C≡CH) group at position 1, a methyl (-CH₃) group at position 3, and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at position 4. The trifluoroethoxy moiety imparts electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in synthetic applications .

The ethynyl group’s sp-hybridized carbon may enable further functionalization through alkyne-specific reactions, such as Sonogashira coupling, though this remains speculative without explicit data.

Key measures include storage in dry, ventilated environments at low temperatures (<10°C), avoidance of heat/open flames, and immediate medical intervention in cases of exposure (e.g., inhalation, skin contact) .

Properties

IUPAC Name |

1-ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-3-9-4-8(2)5-10(6-9)15-7-11(12,13)14/h1,4-6H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZXAGFXYIVVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(F)(F)F)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzene derivative that has substituents at the desired positions.

Introduction of the Ethynyl Group: This can be achieved through a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium catalyst and a copper co-catalyst.

Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a trifluoroethoxide ion.

Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the trifluoroethoxy group.

Scientific Research Applications

1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene

- Substituents : Methoxy (-OCH₃) at position 1, trifluoroethoxy at position 3.

- Key Differences : Replaces the ethynyl and methyl groups with a methoxy group, reducing steric hindrance and altering electronic properties. The absence of an ethynyl group limits its utility in alkyne-based coupling reactions.

- Applications : Primarily a model compound for studying fluorinated aryl ether synthesis .

2,5-Bis(2,2,2-trifluoroethoxy)nitrobenzene

- Substituents: Two trifluoroethoxy groups at positions 2 and 5, plus a nitro (-NO₂) group.

- Key Differences: The nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. The bis-trifluoroethoxy configuration increases hydrophobicity compared to the mono-substituted target compound.

- Synthesis : Derived from nitration of 1,4-bis(2,2,2-trifluoroethoxy)benzene in trifluoroacetic acid .

- Applications : Intermediate in pharmaceuticals or agrochemicals due to nitro group versatility .

Pharmaceutical Analogues

Lansoprazole Related Compound A

- Structure : 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole.

- Key Differences : Incorporates a pyridine ring and sulfonyl-benzimidazole system, enabling proton pump inhibition (antiulcer activity). The trifluoroethoxy group here enhances metabolic stability in vivo.

- Applications : Pharmaceutical impurity/research compound in drug development .

Agrochemically Relevant Compounds

Lactofen (Ethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)

- Substituents : Trifluoromethyl (-CF₃) and nitro groups on a benzoate backbone.

- Key Differences : The trifluoromethyl group, while also electron-withdrawing, differs in steric and electronic effects from trifluoroethoxy. The nitro group enables herbicidal activity.

- Applications : Post-emergence herbicide .

Halogenated Derivatives

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Bromide

- Substituents : Bromoethyl and trifluoroethoxy groups on a benzene ring.

- Key Differences : The bromoethyl group enables nucleophilic substitution (e.g., SN2 reactions), making it a versatile alkylating agent.

- Safety : Requires precautions for bromide toxicity and flammability .

Data Table: Key Comparative Features

Key Findings and Implications

- Substituent Effects : The trifluoroethoxy group consistently enhances stability and electron deficiency across compounds. Ethynyl and nitro groups introduce distinct reactivity profiles (e.g., coupling vs. electrophilic substitution).

- Synthetic Flexibility : Pd-catalyzed C-O coupling is a versatile method for trifluoroethoxy-containing aromatics, though nitration and alkylation are employed for specialized derivatives .

Biological Activity

1-Ethynyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene is a compound of growing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by the ethynyl and trifluoroethoxy groups, suggests potential applications in various biological contexts. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 236.21 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity and may influence its interactions with biological membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Intermediates : The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

- Lipophilicity : The trifluoroethoxy moiety increases the compound's affinity for hydrophobic environments, potentially enhancing its cellular uptake and interaction with membrane-bound targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with ethynyl groups have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study examining a related compound demonstrated that it inhibited the growth of breast cancer cells by inducing oxidative stress and activating apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. The presence of fluorinated groups typically enhances the antibacterial activity due to increased membrane permeability.

Research Findings : In vitro tests have shown that fluorinated aromatic compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduction in cell viability |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications of this compound. Fluorinated compounds can exhibit varying degrees of toxicity based on their structure and functional groups.

Toxicity Studies

Toxicity assessments are essential for understanding the safety profile of this compound. Preliminary studies suggest that while some fluorinated compounds exhibit low toxicity at therapeutic doses, they may pose risks at higher concentrations or prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.